

(4-Methoxyphenyl)diphenylmethanol crystal structure and polymorphism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Methoxyphenyl)diphenylmethanol
Cat. No.:	B1213315

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of (4-Methoxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)diphenylmethanol, a derivative of triphenylmethanol, is a molecule of interest in organic synthesis and medicinal chemistry. Its structural properties, particularly its crystal structure and potential for polymorphism, are crucial for understanding its solid-state behavior, which can influence properties such as solubility, stability, and bioavailability in pharmaceutical applications. This guide provides a comprehensive overview of the known crystal structure of **(4-Methoxyphenyl)diphenylmethanol**, based on available scientific literature. While the existence of multiple polymorphic forms has not been extensively documented, this guide presents the detailed crystallographic data for the characterized form and outlines the experimental protocols used for its determination.

Crystal Structure Analysis

The crystal structure of **(4-Methoxyphenyl)diphenylmethanol** has been determined by single-crystal X-ray diffraction. The analysis reveals a complex supramolecular assembly driven by hydrogen bonding.

Crystallographic Data

The crystallographic data for the known form of **(4-Methoxyphenyl)diphenylmethanol** are summarized in the table below. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 .^[1]

Parameter	Value
Chemical Formula	C ₂₀ H ₁₈ O ₂
Molecular Weight	290.35 g/mol
Crystal System	Triclinic
Space Group	P-1
a	9.773 (2) Å
b	10.165 (2) Å
c	17.653 (4) Å
α	89.92 (3)°
β	81.19 (3)°
γ	74.19 (3)°
Volume	1658.1 (6) Å ³
Z	4
Density (calculated)	1.162 Mg/m ³
Absorption coefficient	0.074 mm ⁻¹
F(000)	616

Data sourced from Patterson et al. (1998).^[1]

Molecular and Supramolecular Structure

The asymmetric unit of the **(4-Methoxyphenyl)diphenylmethanol** crystal contains two independent molecules. These molecules are linked by O-H \cdots O hydrogen bonds to form a centrosymmetric tetramer.^[1] Within this tetramer, two of the molecules form a cyclic R₂²(16) motif. The other two molecules are pendant to this central ring, resulting in a D₃³(11)[R₂²(16)]

hydrogen-bonding pattern.^[1] This intricate arrangement highlights the importance of directional hydrogen bonds in dictating the solid-state packing of this molecule.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of a substance can exhibit distinct physical and chemical properties.

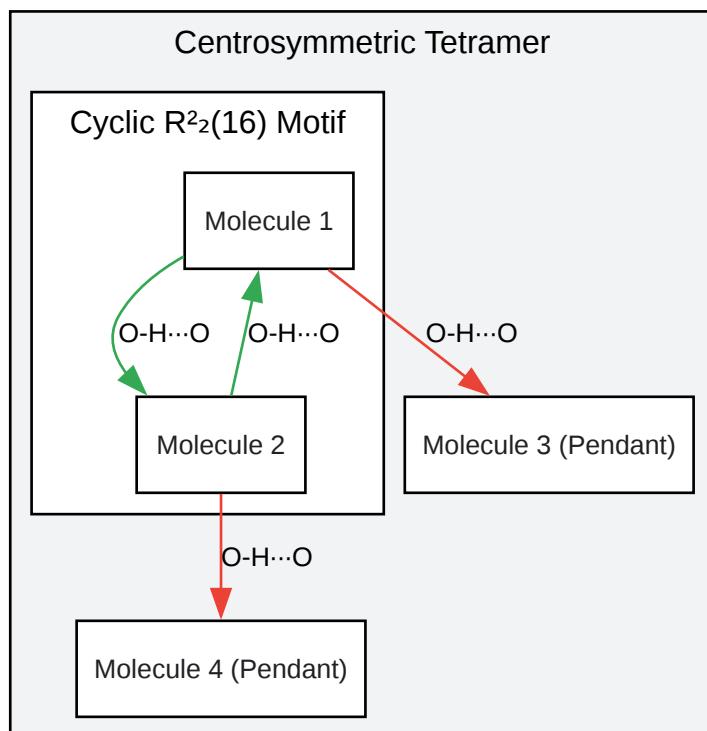
As of the current literature survey, only one crystalline form of **(4-Methoxyphenyl)diphenylmethanol** has been structurally characterized in detail.^[1] There is no readily available scientific literature reporting the existence of other polymorphs for this specific compound. The study of trityl-containing alcohols has shown a diversity in solid-state structures, often stabilized by O-H…O hydrogen bonds.^[2] However, dedicated studies on the polymorphic landscape of **(4-Methoxyphenyl)diphenylmethanol**, for instance, through systematic recrystallization from various solvents or thermal analysis, have not been found in the searched literature.

Experimental Protocols

The following methodologies were employed in the determination of the crystal structure of **(4-Methoxyphenyl)diphenylmethanol**.^[1]

Synthesis and Crystallization

(4-Methoxyphenyl)diphenylmethanol was synthesized and purified by recrystallization.^[1] Crystals suitable for single-crystal X-ray diffraction were selected from the analytical sample.^[1]


X-ray Crystallography

- Data Collection: A suitable single crystal was mounted and data was collected using a Siemens XSCANS diffractometer.^[1]
- Structure Solution and Refinement: The crystal structure was solved by direct methods using the SIR92 program.^[1] The refinement was carried out by full-matrix least-squares on F^2 for all reflections using SHELXL93.^[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.^[1]

Visualization of the Supramolecular Assembly

The hydrogen-bonding pattern leading to the formation of the tetrameric aggregate in the crystal structure of **(4-Methoxyphenyl)diphenylmethanol** can be visualized as a logical relationship between the constituent molecules.

Logical Relationship of the Tetrameric Aggregate

[Click to download full resolution via product page](#)

Caption: Hydrogen-bonding network in the **(4-Methoxyphenyl)diphenylmethanol** tetramer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Reagents & Solvents [chem.rochester.edu]
- To cite this document: BenchChem. [(4-Methoxyphenyl)diphenylmethanol crystal structure and polymorphism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213315#4-methoxyphenyl-diphenylmethanol-crystal-structure-and-polymorphism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com